1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a useful research compound. Its molecular formula is C20H34N4S2 and its molecular weight is 394.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas, known for their ability to form hydrogen bonds and interact with various biological targets, have been extensively studied for their pharmacological potential, including antibacterial, antifungal, anticancer, and antiviral properties.
Chemical Structure
The compound's structure comprises a cyclohexyl group and a piperazine moiety linked through a thiourea functional group, which contributes significantly to its biological activity. The presence of the thiophene ring adds to the compound's lipophilicity and potential interactions with biological membranes.
Antimicrobial Activity
Thiourea derivatives are recognized for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, a study reported that certain thiourea derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 135 µg/mL to 145 µg/mL against Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell walls through interactions with surface carboxyl and phosphate groups .
Anticancer Activity
Research indicates that thiourea derivatives possess anticancer properties by targeting specific molecular pathways involved in tumor growth and metastasis. For example, some derivatives have shown IC50 values as low as 1.50 µM against human leukemia cell lines . The anticancer efficacy is often attributed to their ability to inhibit angiogenesis and modulate cancer cell signaling pathways .
Antioxidant Activity
The antioxidant potential of thiourea compounds is also noteworthy. These compounds can scavenge free radicals effectively, with some demonstrating IC50 values in the range of 45 µg/mL to 52 µg/mL in various assays . This property is crucial for protecting cells from oxidative stress-related damage.
Structure-Activity Relationship (SAR)
The biological activity of thiourea derivatives is influenced by their structural features. For instance:
- Alkyl Chain Length : Longer alkyl chains have been associated with enhanced antimicrobial activity due to increased lipophilicity .
- Substituents : The presence of specific substituents on the thiourea moiety can significantly affect potency; for example, bulky groups may hinder activity against certain pathogens .
Study on Antibacterial Properties
In a comparative study of various thiourea derivatives, 1-cyclohexyl derivatives exhibited superior antibacterial properties compared to their non-cyclohexyl counterparts. The study highlighted the importance of the cyclohexyl group in enhancing membrane penetration and interaction with bacterial targets .
Anticancer Mechanism Exploration
A recent investigation into the mechanism of action revealed that certain thiourea derivatives could inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition was quantified with IC50 values demonstrating effectiveness in the nanomolar range against Staphylococcus aureus and Streptococcus pyogenes .
Properties
IUPAC Name |
1-cyclohexyl-3-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4S2/c1-3-23-11-13-24(14-12-23)19(18-10-7-15-26-18)16(2)21-20(25)22-17-8-5-4-6-9-17/h7,10,15-17,19H,3-6,8-9,11-14H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZWVYZVDJZMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.